molecular formula C31H23ClN4O B15077277 4-[5-(4-chlorophenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzaldehyde

4-[5-(4-chlorophenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzaldehyde

Cat. No.: B15077277
M. Wt: 503.0 g/mol
InChI Key: LZOPYKVGCHNMEW-UHFFFAOYSA-N
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Description

4-(5-(4-CL-PH)-1’,3’-DI-PH-3,4-DIHYDRO-1’H-(3,4’)BIPYRAZOLYL-2-YL)-BENZALDEHYDE is a complex organic compound that features a bipyridyl core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(4-CL-PH)-1’,3’-DI-PH-3,4-DIHYDRO-1’H-(3,4’)BIPYRAZOLYL-2-YL)-BENZALDEHYDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the bipyridyl core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of substituents: Chlorophenyl (4-CL-PH) and diphenyl (DI-PH) groups can be introduced via substitution reactions.

    Aldehyde functionalization:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids.

    Reduction: Reduction reactions could convert the aldehyde group to an alcohol.

    Substitution: Various substitution reactions can occur at the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions for substitution reactions typically involve electrophilic aromatic substitution (EAS) with reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts.

    Material Science:

Biology and Medicine

    Drug Development: The compound could be investigated for its biological activity, including potential therapeutic effects.

    Biochemical Research: Used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.

Industry

    Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Polymer Science:

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity. In catalysis, it could facilitate chemical reactions by stabilizing transition states or intermediates.

Comparison with Similar Compounds

Similar Compounds

    Bipyridyl Compounds: Other compounds with a bipyridyl core, such as 2,2’-bipyridine, which is widely used in coordination chemistry.

    Substituted Benzaldehydes: Compounds like 4-chlorobenzaldehyde, which share the aldehyde functional group and aromatic structure.

Uniqueness

4-(5-(4-CL-PH)-1’,3’-DI-PH-3,4-DIHYDRO-1’H-(3,4’)BIPYRAZOLYL-2-YL)-BENZALDEHYDE is unique due to its specific combination of substituents and the bipyridyl core, which may confer distinct chemical and physical properties compared to other similar compounds.

Properties

Molecular Formula

C31H23ClN4O

Molecular Weight

503.0 g/mol

IUPAC Name

4-[5-(4-chlorophenyl)-3-(1,3-diphenylpyrazol-4-yl)-3,4-dihydropyrazol-2-yl]benzaldehyde

InChI

InChI=1S/C31H23ClN4O/c32-25-15-13-23(14-16-25)29-19-30(36(33-29)27-17-11-22(21-37)12-18-27)28-20-35(26-9-5-2-6-10-26)34-31(28)24-7-3-1-4-8-24/h1-18,20-21,30H,19H2

InChI Key

LZOPYKVGCHNMEW-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C=O)C4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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